molecular formula C13H11N3O2 B5603712 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide

Cat. No.: B5603712
M. Wt: 241.24 g/mol
InChI Key: PDDIWLUJAMUWCT-AIBSJQBZSA-N
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Description

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a pyridine ring, and a hydrazide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with pyridine-4-carbohydrazide under specific conditions. One common method includes the use of an acid catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide
  • 4-(furan-2-yl)but-3-en-2-ones
  • 1-aryl-3-(furan-2-yl)prop-2-en-1-ones

Uniqueness

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide stands out due to its specific combination of furan and pyridine rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(11-5-8-14-9-6-11)16-15-7-1-3-12-4-2-10-18-12/h1-10H,(H,16,17)/b3-1+,15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDIWLUJAMUWCT-AIBSJQBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329310
Record name N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100728-22-1
Record name N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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